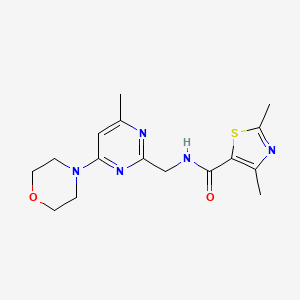

2,4-dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

2,4-dimethyl-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-10-8-14(21-4-6-23-7-5-21)20-13(18-10)9-17-16(22)15-11(2)19-12(3)24-15/h8H,4-7,9H2,1-3H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONXLBRDRRRGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=C(N=C(S2)C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2,4-Dimethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 416.42 g/mol. The compound features a thiazole ring, which is known for its pharmacological properties.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. The compound was tested against melanoma and prostate cancer cell lines, revealing significant cytotoxic effects.

Case Study: Anticancer Activity

A notable study evaluated the compound's efficacy in inhibiting cancer cell proliferation. The results indicated that the compound exhibited an IC50 value in the low micromolar range against melanoma and prostate cancer cells, suggesting strong potential as an anticancer agent.

| Cell Line | IC50 (μM) |

|---|---|

| Melanoma (WM-164) | 0.4 - 2.2 |

| Prostate Cancer (LNCaP) | 1.0 - 3.0 |

These values indicate that the compound is more potent than many existing chemotherapeutics.

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of tubulin polymerization. This is a common pathway for many anticancer agents, leading to disruption of microtubule dynamics and subsequent cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound suggest that modifications to both the thiazole core and the attached pyrimidine moiety can significantly influence biological activity. For instance:

- Thiazole Ring Modifications : Altering substituents on the thiazole ring has been shown to enhance or diminish cytotoxicity.

- Pyrimidine Linker Variations : Changes in the length and nature of the linker between the thiazole and pyrimidine can affect binding affinity to target proteins involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Compound A: ND-11564 (2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide)

- Core Structure : Imidazo[2,1-b]thiazole-carboxamide (vs. thiazole-carboxamide in the target compound).

- Substituents: A trifluoromethylphenoxybenzyl group replaces the morpholinopyrimidine moiety.

Compound B: Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]thiazole-5-carboxamide)

- Core Structure : Thiazole-carboxamide with a pyrimidine-linked piperazine group.

- Substituents: A 2-hydroxyethylpiperazine replaces the morpholino group in the target compound.

- Key Difference: The hydroxyethylpiperazine in Dasatinib improves water solubility, whereas the morpholino group in the target compound may enhance blood-brain barrier penetration .

Compound C: 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide

- Core Structure : Thiazole-carboxamide with a chlorinated pyrimidine and dichlorophenyl group.

Physicochemical Properties

| Property | Target Compound | Dasatinib | ND-11564 |

|---|---|---|---|

| Molecular Weight | ~435 g/mol (estimated) | 488.0 g/mol | 528.5 g/mol |

| LogP (Predicted) | 2.8 | 3.1 | 4.2 |

| Solubility (mg/mL) | Moderate (morpholino group) | High (hydroxyethylpiperazine) | Low (trifluoromethyl group) |

| Key Functional Group | Morpholino-pyrimidine | Hydroxyethylpiperazine | Trifluoromethylphenoxy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.